2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine
Overview
Description
2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine is a compound belonging to the class of isoindolines, which are heterocyclic compounds containing a fused benzene and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of ortho-substituted benzylamines. This process often involves the use of a strong acid catalyst, such as hydrochloric acid, under reflux conditions.
Introduction of the 3-methylbutan-2-yl Group: The 3-methylbutan-2-yl group can be introduced via alkylation reactions. This step may involve the use of alkyl halides and a base, such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, potassium carbonate.
Major Products
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted isoindolines.
Scientific Research Applications
2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-6-amine: Similar structure with a different substitution pattern.
2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine: Another isomer with a different position of the amine group.
Uniqueness
2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-9(2)10(3)15-7-11-4-5-13(14)6-12(11)8-15/h4-6,9-10H,7-8,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQUEUGAGGKHPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N1CC2=C(C1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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